molecular formula C14H18BrNO2 B8465367 1-(4-Methoxybenzyl)-3-bromoazepan-2-one

1-(4-Methoxybenzyl)-3-bromoazepan-2-one

Cat. No.: B8465367
M. Wt: 312.20 g/mol
InChI Key: PKQKDPQIEPYYPT-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-bromoazepan-2-one is an organic compound that belongs to the class of azepanones. This compound features a seven-membered ring with a bromine atom and a methoxybenzyl group attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-bromoazepan-2-one typically involves the following steps:

    Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the azepanone ring reacts with 4-methoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-3-bromoazepan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The azepanone ring can be reduced to form azepane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents under mild heating conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substituted azepanones with various functional groups.
  • Oxidized products like aldehydes and carboxylic acids.
  • Reduced azepane derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-bromoazepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-bromoazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxybenzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    1-(4-Methoxybenzyl)-4-bromoazepan-2-one: Similar structure but with a different substitution pattern.

    1-(4-Methoxybenzyl)-3-chloroazepan-2-one: Chlorine atom instead of bromine.

    1-(4-Methoxybenzyl)-3-iodoazepan-2-one: Iodine atom instead of bromine.

Uniqueness: 1-(4-Methoxybenzyl)-3-bromoazepan-2-one is unique due to the specific combination of the bromine atom and methoxybenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

3-bromo-1-[(4-methoxyphenyl)methyl]azepan-2-one

InChI

InChI=1S/C14H18BrNO2/c1-18-12-7-5-11(6-8-12)10-16-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3

InChI Key

PKQKDPQIEPYYPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCC(C2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromoazepan-2-one (1.398 g, 7.28 mmol) in tetrahydrofuran (10 ml), was added sodium hydride (0.48 g, 12.00 mmol) at 0° C. The mixture was stirred at 0° C. for 1 hour, and 1-(bromomethyl)-4-methoxybenzene (1.610 g, 8.01 mmol) was added. The mixture was warmed to room temperature over the span of 2 hours. The reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic phase was washed with brine, dried and concentrated to afford crude product, which was purified by chromatography on silica gel (ethyl acetate/hexanes=2/8) to afford 3-bromo-1-(4-methoxybenzyl)azepan-2-one (1.403 g, 4.49 mmol, 61.7% yield). MS ESI: [M+H]+ m/z 313.2.
Quantity
1.398 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two

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